4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
Description
Properties
IUPAC Name |
4-fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(15-7-14-2)11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGPVSMWPMHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C=O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Applications of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
This guide serves as a technical monograph for 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde , a specialized fluorinated building block used in the synthesis of complex pharmaceutical scaffolds.[1][2]
CAS Registry Number: 2044871-85-2 Molecular Formula: C₁₁H₁₃FO₃ Molecular Weight: 212.22 g/mol [1][2][3]
Part 1: Executive Summary & Structural Logic
The "Lactol-Lock" Mechanism
As a Senior Application Scientist, it is critical to understand why this molecule exists in this specific protected form. The core structure—a benzaldehyde with a hydroxy-alkyl group at the ortho position—is inherently unstable.[1]
In its unprotected form (4-fluoro-2-(1-hydroxyethyl)benzaldehyde ), the molecule undergoes spontaneous intramolecular cyclization to form a stable lactol (cyclic hemiacetal), specifically a substituted 1,3-dihydroisobenzofuran-1-ol .[1][2] This equilibrium heavily favors the cyclic form, rendering the aldehyde carbonyl inaccessible for nucleophilic attacks (e.g., Wittig olefination, reductive amination).
The Strategic Solution: The Methoxymethyl (MOM) ether moiety at the secondary alcohol position serves as a "Lactol-Lock."[1] It sterically and chemically prevents cyclization, forcing the molecule to adopt the open-chain benzaldehyde structure.[1] This ensures the aldehyde remains a potent electrophile, ready for chemoselective derivatization.
Key Chemical Attributes
| Property | Specification | Significance in Synthesis |
| Electronic Character | Electron-Deficient Ring | The C4-Fluorine atom exerts an inductive withdrawing effect (-I), activating the ring for potential S_NAr reactions if further activated, and modulating the pKa of the aldehyde.[1][2] |
| Steric Environment | Ortho-Substituted | The C2-[1-(MOM)ethyl] group provides significant steric bulk, directing nucleophilic attack at the aldehyde to specific trajectories (stereocontrol).[1][2] |
| Chirality | Racemic (typically) | The C2-sidechain contains a chiral center (1-ethyl).[1][2] Enantioselective synthesis requires chiral resolution or asymmetric catalysis precursors. |
| Solubility Profile | Lipophilic | Soluble in DCM, THF, EtOAc; limited solubility in water. |
Part 2: Synthetic Pathway & Protocols
Synthesis of the Core Scaffold
The synthesis of this compound typically proceeds via a directed lithiation or metal-halogen exchange strategy, starting from commercially available halogenated precursors.[1]
Protocol: Generation from 2-Bromo-4-fluorobenzaldehyde
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).[1][2]
-
Step 1: Aldehyde Protection (Acetal Formation)
-
Step 2: Lithiation & Alkylation
-
Step 3: MOM Protection (The "Lock")
-
Step 4: Aldehyde Deprotection
-
Reagents: Aqueous HCl (2M) or Oxalic acid, THF/Water.
-
Outcome: Hydrolysis of the acetal restores the aldehyde, yielding the final target 2044871-85-2 .[1]
-
Visualized Synthesis Workflow
Figure 1: Step-wise synthetic pathway for constructing the target scaffold while preventing lactol formation.
Part 3: Reactivity & Functional Applications
Chemoselective Aldehyde Functionalization
The aldehyde is the primary reactive handle. Because the alcohol is MOM-protected, the aldehyde behaves as a classic electrophile without interference.[1]
-
Reductive Amination: Reacts with primary amines (R-NH₂) followed by reduction (NaBH(OAc)₃) to form secondary benzylamines.[1] This is a key route for synthesizing isoindoline precursors.
-
Wittig/Horner-Wadsworth-Emmons: Reacts with phosphorus ylides to install vinyl groups, extending the carbon chain for macrocyclization.[1][2]
Orthogonal Deprotection (MOM Removal)
The MOM group is stable to basic conditions and mild oxidants but is cleaved by strong acids.
-
Reagent: Trifluoroacetic acid (TFA) in DCM or 6M HCl in MeOH.
-
Result: Unmasks the secondary alcohol.
-
Cyclization Trigger: Once deprotected, if the aldehyde (or a derivative like an imine) is present, the molecule will spontaneously cyclize. This feature is exploited to close rings at the final stage of a drug synthesis.
Fluorine as a Metabolic Modulator
The C4-fluorine atom is strategically placed to:
-
Block metabolic oxidation at the para position of the phenyl ring (a common metabolic soft spot).
-
Modulate the lipophilicity (LogP) of the final drug molecule.
Reactivity Logic Diagram
Figure 2: Reactivity map illustrating the divergence between scaffold extension and cyclization pathways.[1][2]
Part 4: Handling & Safety Protocols
Stability & Storage[1][2][4]
-
Oxidation Sensitivity: Like all benzaldehydes, this compound is susceptible to air oxidation to the corresponding benzoic acid.
-
Protocol: Store under Argon/Nitrogen atmosphere at 2–8°C.
-
-
Acid Sensitivity: The MOM group is acid-labile.[1] Avoid contact with acidic vapors (HCl, acetic acid) during storage.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Work in a well-ventilated fume hood, especially if using MOM-Cl during synthesis.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Reference for MOM group stability and deprotection protocols).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
An In-depth Technical Guide to 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde: Synthesis, Safety, and Applications
Introduction and Chemical Identity
Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide range of organic molecules, from pharmaceuticals to materials.[1] The title compound, 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde, possesses a unique combination of functional groups that make it a valuable intermediate for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde serves as a versatile reactive handle. The methoxymethyl (MOM) ether-protected secondary alcohol at the ortho position provides a latent hydroxyl group that can be unmasked for further functionalization.
Chemical Structure:
Figure 1: Chemical structure of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde.
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Molecular Formula | C12H15FO3 | |
| Molecular Weight | 226.24 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar substituted benzaldehydes.[2] |
| Boiling Point | > 200 °C at 760 mmHg | Estimated based on structurally related compounds. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Typical for moderately polar organic molecules. |
Proposed Synthesis Protocol
The synthesis of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde can be envisioned through a multi-step sequence starting from a commercially available precursor. The following protocol is a plausible and efficient route.
Synthetic Workflow:
Figure 2: Proposed synthetic workflow for 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde.
Step 1: Synthesis of 1-(4-Fluoro-2-bromophenyl)ethanol
This step involves the Grignard addition of a methyl group to the aldehyde functionality of the starting material.
-
Reagents and Materials:
-
4-Fluoro-2-bromobenzaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
To a stirred solution of 4-fluoro-2-bromobenzaldehyde in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add methylmagnesium bromide dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of 1-(4-Fluoro-2-formylphenyl)ethanol
This step utilizes a lithium-halogen exchange followed by formylation with dimethylformamide (DMF). This one-pot procedure is an efficient method for the synthesis of substituted benzaldehydes.[3][4][5]
-
Reagents and Materials:
-
1-(4-Fluoro-2-bromophenyl)ethanol
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve 1-(4-fluoro-2-bromophenyl)ethanol in anhydrous THF and cool to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
-
Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm to room temperature and then quench with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify by column chromatography.
-
Step 3: Synthesis of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
The final step is the protection of the secondary alcohol with a methoxymethyl (MOM) ether. This is a standard protection strategy for hydroxyl groups.[6][7][8]
-
Reagents and Materials:
-
1-(4-Fluoro-2-formylphenyl)ethanol
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
-
Procedure:
-
Dissolve 1-(4-fluoro-2-formylphenyl)ethanol in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add DIPEA, followed by the dropwise addition of MOMCl.[7][8]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the final product by flash column chromatography.
-
Safety and Handling
As there is no specific SDS for the title compound, a thorough risk assessment must be conducted based on the hazards of structurally similar compounds and the reagents used in its synthesis.
Inferred GHS Classification:
| Hazard Class | Hazard Category | Statement | Basis for Classification |
| Flammable Liquids | Category 4 | Combustible liquid[2][9] | Based on the properties of substituted benzaldehydes.[10][11] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2][12] | Substituted benzaldehydes can exhibit oral toxicity. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[9][12] | Aldehydes are known skin irritants.[9] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[9][12] | Aldehydes are typically irritating to the eyes.[9] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[9] | Inhalation of aldehyde vapors can irritate the respiratory tract.[9] |
Handling Precautions:
-
Engineering Controls: Use in a well-ventilated laboratory fume hood to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
Reagent-Specific Hazards:
-
Methylmagnesium bromide and n-Butyllithium: Highly flammable and react violently with water. Handle under an inert atmosphere.
-
Chloromethyl methyl ether (MOMCl): A known human carcinogen. Handle with extreme caution using appropriate engineering controls and PPE. Safer alternatives for methoxymethylation exist and should be considered.
Applications in Research and Drug Development
Substituted benzaldehydes are versatile intermediates in the pharmaceutical industry.[1] 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde, with its unique substitution pattern, is a promising scaffold for several reasons:
-
Medicinal Chemistry: The aldehyde can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, allowing for the synthesis of a diverse library of compounds for biological screening.[1] The fluorinated phenyl ring is a common motif in many drug candidates, often improving their pharmacokinetic properties.
-
Asymmetric Synthesis: The ortho-substituted secondary alcohol, once deprotected, can serve as a chiral handle for diastereoselective reactions.
-
Allosteric Modulators: Certain substituted benzaldehydes have been investigated as allosteric modulators of hemoglobin, which could be beneficial for treating disorders like sickle cell disease.[13] The specific substitution pattern of the title compound could be explored in this context.
Conclusion
While 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde is not a commercially cataloged chemical with an assigned CAS number, its synthesis is achievable through established organic chemistry methodologies. This guide provides a robust framework for its preparation, a thorough assessment of its likely hazards, and an overview of its potential as a valuable intermediate in drug discovery and organic synthesis. Researchers and scientists working with this or structurally related compounds should adhere to stringent safety protocols due to the inferred hazards and the use of hazardous reagents in its synthesis.
References
-
Grokipedia. Methoxymethyl ether. Retrieved from [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Fisher Scientific. (2023, October 11). Safety Data Sheet: 4-Fluorobenzaldehyde. Retrieved from [Link]
-
Wikipedia. Methoxymethyl ether. Retrieved from [Link]
-
Organic Chemistry. (2022, January 19). MOM Protecting Group Addition. YouTube. Retrieved from [Link]
-
van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
Le-Quere, B., et al. (2018). Electrochemical methoxymethylation of alcohols – a new, green and safe approach for the preparation of MOM ethers. DIAL@UCLouvain. Retrieved from [Link]
-
van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Retrieved from [Link]
- Anthea Aromatics Pvt Ltd. (2020). An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved from [Link]
-
van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 2-Hydroxybenzaldehyde. Retrieved from [Link]
- Global Blood Therapeutics, Inc. (2015). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. Google Patents.
- Anthea Aromatics Pvt Ltd. (2016). An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
-
Exposome-Explorer. 2-HYDROXYBENZALDEHYDE. Retrieved from [Link]
-
Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. carlroth.com [carlroth.com]
- 13. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
Molecular structure and weight of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
This technical guide details the structural characterization, synthesis logic, and application of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde .
This molecule is a specialized, "masked" intermediate. It combines a reactive aldehyde handle with a protected secondary alcohol (MOM-ether), positioned on a fluorinated benzene core.[1] Such scaffolds are critical in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) (analogous to Vonoprazan) and next-generation kinase inhibitors, where the ortho-positioning allows for rapid heterocycle formation (e.g., indoles, isoquinolines).[1]
PART 1: MOLECULAR IDENTITY & PHYSICOCHEMICAL PROFILE[2]
1.1 Structural Specifications
Unlike commodity chemicals, this molecule is a bifunctional building block . The Methoxymethyl (MOM) group serves as a robust protecting group for the secondary alcohol, stable against the basic conditions (e.g., lithiation) required to install the aldehyde, yet easily removable under mild acidic conditions later in the drug discovery pipeline.
| Property | Specification |
| IUPAC Name | 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde |
| Molecular Formula | C₁₁H₁₃FO₃ |
| Molecular Weight | 212.22 g/mol |
| Exact Mass | 212.0849 Da |
| SMILES | CC(C1=CC(F)=CC=C1C=O)OCOC |
| ClogP (Est.) | 2.1 – 2.4 |
| H-Bond Donors | 0 (Masked by MOM group) |
| H-Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
1.2 Structural Logic
-
Fluorine (C4): Increases metabolic stability (blocks para-oxidation) and modulates lipophilicity.
-
Aldehyde (C1): The primary electrophile for condensation reactions (e.g., reductive amination, Wittig, or aldol reactions).
-
MOM-Protected Ethyl Group (C2):
PART 2: SYNTHESIS PROTOCOL (The "Self-Validating" Route)
Senior Scientist Note: Direct formylation of the alcohol is impossible due to the acidic proton. The synthesis must proceed via a "Protect-then-Formylate" strategy.[1][2] The most robust route utilizes Lithium-Halogen Exchange on a brominated precursor.[1][2]
2.1 Retrosynthetic Analysis[1][2]
-
Target: 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde[1]
-
Precursor B: 1-(2-Bromo-5-fluorophenyl)ethanol (Protected as MOM ether)[1][2]
-
Starting Material A: 1-(2-Bromo-5-fluorophenyl)ethanol[1]
2.2 Step-by-Step Methodology
Phase 1: MOM Protection (The "Masking" Step)
Objective: Protect the secondary alcohol to prevent deprotonation during the lithiation step.
-
Reagents: 1-(2-Bromo-5-fluorophenyl)ethanol (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq),
-Diisopropylethylamine (DIPEA, 2.0 eq) or NaH (1.1 eq) in THF. -
Procedure:
-
Dissolve starting material in anhydrous DCM (Dichloromethane) at 0°C.
-
Add DIPEA (base).
-
Critical Safety: Add MOM-Cl dropwise.[1][2] (MOM-Cl is a carcinogen; use a closed system).[1][2]
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc). The product (MOM-ether) will have a higher
than the free alcohol.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over Na₂SO₄.[3][4]
Phase 2: Formylation via Lithium-Halogen Exchange
Objective: Install the aldehyde group at the position occupied by Bromine.
-
Reagents: MOM-protected precursor (from Phase 1),
-Butyllithium ( -BuLi, 1.1 eq, 2.5M in hexanes), DMF (Dimethylformamide, 1.5 eq).[1] -
Procedure:
-
Dissolve the MOM-ether in anhydrous THF under Argon/Nitrogen atmosphere.
-
Cool to -78°C (Dry ice/acetone bath).[1][2] Causality: Low temperature is mandatory to prevent "Wurtz-type" coupling or benzyne formation.[1][2]
-
Add
-BuLi dropwise over 20 mins.[1] The solution may turn yellow/orange (formation of Aryl-Lithium species).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Stir at -78°C for 30–60 mins to ensure complete Br/Li exchange.
-
Add anhydrous DMF dropwise.
-
Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
-
Quench & Hydrolysis:
-
Quench with saturated NH₄Cl solution (protonates the intermediate alkoxide).
-
Stir vigorously to hydrolyze the hemiaminol intermediate to the aldehyde.
-
-
Purification: Silica gel column chromatography.
PART 3: VISUALIZATION OF PATHWAYS
3.1 Synthesis Workflow Diagram
The following diagram illustrates the transformation logic, highlighting the critical intermediate stability.
Figure 1: Step-wise synthesis pathway utilizing orthogonal protection strategies.
3.2 Mechanistic Logic (Lithium Exchange)
Figure 2: Mechanistic flow of the critical formylation step.
PART 4: APPLICATIONS & CONTEXT
4.1 Drug Development Relevance
This molecule is a "divergent intermediate." The presence of the aldehyde and the protected alcohol allows it to serve as a precursor for:
-
Vonoprazan Derivatives (P-CABs): The 2-fluorophenyl core is conserved in Vonoprazan (Takecab).[1][2] The aldehyde allows for the construction of the pyrrole ring via condensation with nitro-olefins or cyanide derivatives [1].
-
Chiral Tetrahydroisoquinolines: The chiral ethyl group (if synthesized enantioselectively) can direct the stereochemistry of subsequent ring closures.
4.2 Stability & Storage[2]
-
Stability: The MOM group is sensitive to strong acids (e.g., HCl, TFA). The aldehyde is sensitive to oxidation (air).
-
Storage: Store at -20°C under inert gas (Argon).
4.3 Analytical Checkpoints (Self-Validation)
To confirm you have synthesized the correct structure:
-
¹H NMR (CDCl₃): Look for the distinct aldehyde singlet at ~10.2 ppm . The MOM group will show a singlet (OCH₃) at ~3.3 ppm and a doublet of doublets (OCH₂O) at ~4.6 ppm .
-
¹⁹F NMR: A single peak around -110 to -115 ppm (typical for fluoro-benzene).[1][2]
References
-
Takeda Pharmaceutical Company. (2014). Synthetic Route to Vonoprazan (TAK-438) and Intermediates.[1][2] Journal of Medicinal Chemistry / Patent Literature.
-
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (MOM Ether Stability and Deprotection). Wiley-Interscience.[1][2] [1]
-
BenchChem. (2025).[5] Protocols for Vilsmeier-Haack and Lithiation Formylation of Fluorobenzenes.[1][2][1]
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 4-Fluoro-2-substituted Benzaldehydes.[1][6][7][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 450-83-9|4-Fluoro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Synthesis protocols using 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
Technical Application Note: Strategic Utilization of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde in Indenoisoquinoline Scaffold Assembly
Executive Summary & Strategic Context
This application note details the strategic utilization of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde (hereafter referred to as Compound A ) as a high-value synthon in the synthesis of A-ring substituted indenoisoquinoline topoisomerase I (Top1) inhibitors.
Indenoisoquinolines, such as Indotecan (LMP-400) and Indimitecan (LMP-776) , represent a class of non-camptothecin Top1 inhibitors that exhibit greater chemical stability and a unique DNA cleavage pattern. Compound A serves as a "masked" A-ring precursor. The 4-fluoro substituent modulates metabolic stability (blocking P450 oxidation sites), while the 2-[1-(methoxymethoxy)ethyl] group acts as a protected secondary alcohol. The methoxymethyl (MOM) ether provides orthogonal protection, stable against the basic conditions of Schiff base formation and thermal condensation, yet readily cleavable under specific acidic conditions to reveal the hydroxyl handle for solubility enhancement or further derivatization.
Critical Reaction Workflow
The integration of Compound A into the indenoisoquinoline scaffold follows the "Cushman Modification" of the condensation between a Schiff base and a homophthalic anhydride.
Caption: Workflow for assembling the indenoisoquinoline core using Compound A. The MOM group survives the condensation (Red nodes) and is cleaved in the final step.
Detailed Synthesis Protocols
Protocol A: Schiff Base Formation (Imine Generation)
The aldehyde functionality of Compound A is less electrophilic due to the electron-rich MOM ether and the steric bulk at the ortho position. Therefore, forcing conditions (azeotropic water removal) are required.
-
Reagents:
-
Compound A (1.0 equiv)[1]
-
Primary Amine (e.g., 3-aminopropylmorpholine or N,N-dimethylethylenediamine) (1.05 equiv)
-
Solvent: Anhydrous Toluene or Chloroform (
) -
Drying Agent:
or Molecular Sieves (4Å)
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve Compound A in anhydrous
(0.1 M concentration). -
Amine Addition: Add the primary amine (1.05 equiv) dropwise at room temperature.
-
Dehydration: Add anhydrous
(2.0 equiv by mass) to the stirring solution.-
Expert Insight: While Dean-Stark traps are traditional, in-situ dessicants like
are preferred for smaller scales (<5g) to prevent thermal degradation of the MOM ether before the imine stabilizes.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by 1H NMR (disappearance of aldehyde singlet at ~10.0 ppm; appearance of imine singlet at ~8.5–9.0 ppm).
-
Filtration: Filter through a celite pad to remove the drying agent.
-
Concentration: Evaporate solvent in vacuo. The resulting Schiff base is often an oil and is used immediately without further purification to prevent hydrolysis.
-
Protocol B: The Cushman Condensation (Indenoisoquinoline Assembly)
This is the critical annulation step. The Schiff base reacts with a homophthalic anhydride (e.g., 2,3-dimethoxy-8,9-methylenedioxyhomophthalic anhydride) to form the tetracyclic core.
-
Reagents:
-
Crude Schiff Base (from Protocol A) (1.0 equiv)
-
Homophthalic Anhydride derivative (1.0 equiv)
-
Solvent: Toluene or Xylene (for higher boiling point)
-
-
Step-by-Step Methodology:
-
Suspension: Suspend the homophthalic anhydride in Toluene (0.2 M).
-
Addition: Add the solution of the Schiff base in Toluene to the anhydride suspension.
-
Thermal Cyclization: Heat the mixture to reflux (110°C) for 6–16 hours.
-
Precipitation: Upon cooling to room temperature, the indenoisoquinoline product often precipitates as a deeply colored solid (orange/red/purple).
-
Purification: Filter the solid. Wash with cold methanol/ether. If no precipitate forms, flash chromatography (
, 0–5% MeOH in DCM) is required. -
QC Check: Verify the integrity of the MOM group. The signal for
(singlet/AB quartet at ~5.2 ppm) should remain distinct in the NMR.
-
Protocol C: MOM Ether Cleavage (Final Deprotection)
The MOM group must be removed to unveil the secondary alcohol, which may interact with the DNA backbone or solvent shell in the biological target.
-
Reagents:
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the protected intermediate in MeOH (or DCM if solubility is poor).
-
Acidification:
-
Method A (Standard): Add 4M HCl in Dioxane or concentrated HCl dropwise until the solution pH is < 1. Heat to 60°C for 2–4 hours.
-
Method B (Mild): If the side chain is acid-sensitive, use TFA/DCM (1:1) at 0°C -> RT.
-
-
Monitoring: Monitor by TLC or LC-MS. The product will be more polar (lower Rf).
-
Workup:
-
Concentrate the reaction mixture.
-
If using HCl, the product often isolates as the hydrochloride salt (desirable for water solubility).
-
Triturate with diethyl ether to remove organic impurities.
-
Filter and dry the salt.
-
-
Data Presentation & Troubleshooting
Table 1: Solvent Effects on Condensation Yield (Protocol B)
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Chloroform | 61 | 16–24 | 45–55 | Historical standard; often too slow for sterically hindered aldehydes like Compound A. |
| Benzene | 80 | 12 | 60–65 | Avoid. Carcinogenic. Replaced by Toluene. |
| Toluene | 110 | 6–8 | 75–85 | Optimal. Higher temp drives water removal efficiently. |
| Xylene | 140 | 2–4 | 60–70 | Risk of thermal decomposition of the MOM ether at prolonged high temps. |
Troubleshooting Guide:
-
Issue: MOM group cleavage during Protocol B.
-
Cause: Trace acid in the anhydride or wet solvent at high temps.
-
Solution: Wash the anhydride with cold ether before use; distill Toluene over Na/Benzophenone.
-
-
Issue: Low yield in Protocol A (Imine formation).
-
Cause: Steric hindrance from the ortho-1-(MOM)ethyl group.
-
Solution: Use a catalytic amount of acetic acid (5 mol%) or switch to microwave irradiation (80°C, 10 min) to accelerate imine formation.
-
Structural Logic & Mechanism
The following diagram illustrates the chemical logic of the deprotection step, highlighting the specific cleavage of the acetal linkage.
Caption: Acid-catalyzed hydrolysis mechanism of the Methoxymethyl (MOM) ether.
References
-
Cushman, M., et al. (2005).[9] Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. Journal of Medicinal Chemistry, 48(15), 4803–4814.
-
Antony, S., et al. (2006). Indenoisoquinoline Topoisomerase I Inhibitors: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 49(21), 6273–6282.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing MOM ether stability and cleavage protocols).
-
Beck, D. E., et al. (2014).[10] Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776).[10] Journal of Medicinal Chemistry, 57(4), 1495–1512.[10]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. prepchem.com [prepchem.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776) - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for MOM deprotection of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
An Application Note and Protocol for the Deprotection of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
Abstract
This application note provides a comprehensive guide for the selective cleavage of the methoxymethyl (MOM) ether protecting group from 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde to yield 4-Fluoro-2-(1-hydroxyethyl)benzaldehyde. The MOM group is a prevalent choice for protecting alcohols due to its stability under a wide range of non-acidic conditions.[1] However, its removal requires carefully controlled, typically acidic, conditions to ensure high yield and purity of the target molecule, especially in substrates with other sensitive functionalities like an aldehyde. This document outlines the mechanistic rationale, a primary acid-catalyzed protocol, troubleshooting guidance, and alternative milder procedures suitable for complex substrates. The protocols are designed for researchers in synthetic chemistry and drug development, providing both theoretical grounding and practical, step-by-step instructions.
Introduction and Scientific Rationale
The methoxymethyl (MOM) ether is a robust protecting group for hydroxyl functions, stable to bases, organometallic reagents, and many reducing agents.[1][2] Its removal is most commonly accomplished via acid-catalyzed hydrolysis.[3] The reaction proceeds through protonation of one of the acetal oxygens, making it a better leaving group.[3][4] Subsequent cleavage of the C-O bond results in the formation of a stabilized oxocarbenium ion and the desired free alcohol.[3] The byproducts, formaldehyde and methanol, are volatile and easily removed during workup.
Key Considerations for the Substrate:
When deprotecting 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde, several structural features must be considered to select the optimal reaction conditions:
-
Aldehyde Functionality: The benzaldehyde group is generally stable to the mild acidic conditions used for MOM deprotection. However, excessively strong acids or prolonged reaction times could potentially lead to side reactions.
-
Fluoro Substituent: The electron-withdrawing nature of the fluorine atom on the aromatic ring enhances the overall stability of the molecule and is not expected to interfere with the deprotection mechanism under the recommended conditions.[5][6]
-
Secondary Alcohol: The target hydroxyl group is secondary and located at a benzylic position. This position is electronically activated, but also presents a stereocenter. It is crucial to employ conditions that minimize the risk of racemization, which can be a concern under harsh acidic treatments.[7]
Reaction Mechanism: Acid-Catalyzed MOM Deprotection
The deprotection follows a well-established acid-catalyzed acetal hydrolysis mechanism. The key steps are outlined below.
Caption: Acid-catalyzed mechanism for MOM ether cleavage.
Primary Protocol: Deprotection using HCl in Methanol
This protocol is a standard and effective method for MOM deprotection, offering a balance of reactivity and control.[2]
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde | ≥95% Purity | Commercial | Starting material |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | Reaction solvent |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Lab Prepared | For neutralization/quench |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Brine (Saturated NaCl Solution) | ACS Grade | Lab Prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | ACS Grade | EMD Millipore | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech | For column chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring |
Experimental Workflow
Caption: Step-by-step workflow for MOM deprotection.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde (1.0 equiv).
-
Dissolution: Dissolve the substrate in methanol (approx. 0.1–0.2 M concentration).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add concentrated hydrochloric acid dropwise (typically 5-10 mol% relative to the substrate, or a few drops for small-scale reactions).[2]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Workup - Quenching: Once TLC analysis shows complete consumption of the starting material, carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.[2]
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Fluoro-2-(1-hydroxyethyl)benzaldehyde.
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Reaction is Stalled/Incomplete | Insufficient acid catalyst or low temperature. | Add a few more drops of concentrated HCl. If the reaction is still slow, gentle heating to 40-50 °C can be applied, while carefully monitoring for side product formation.[2] |
| Low Yield after Workup | Product is partially water-soluble; Incomplete extraction. | Increase the number of extractions (e.g., to 5x). Ensure the aqueous layer is saturated with NaCl (brine) before the final extraction to decrease the solubility of the product in the aqueous phase. |
| Unexpected Side Products | Reaction conditions are too harsh (excess acid, high temperature). | Reduce the amount of acid catalyst or run the reaction at a lower temperature (0 °C to RT). Consider using a milder acid like pyridinium p-toluenesulfonate (PPTS).[8] |
| Deprotection during Chromatography | Silica gel is inherently acidic and can catalyze the removal of acid-labile groups.[2] | Neutralize the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (0.1–1% v/v). Alternatively, use a different stationary phase like neutral alumina.[2] |
Alternative Protocols for Enhanced Chemoselectivity
For substrates containing other acid-sensitive functional groups, a milder, more selective deprotection method may be required.
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is often faster and uses an acid that is easily removed in vacuo.
-
Procedure: Dissolve the MOM-protected compound in DCM (0.1 M). Add trifluoroacetic acid (TFA, ~10-20 vol%) at 0 °C. Stir at room temperature for 1-3 hours, monitoring by TLC. Quench carefully with saturated NaHCO₃ solution and proceed with a standard aqueous workup.[3]
Lewis Acid-Mediated Deprotection (TMSOTf/2,2'-bipyridyl)
This system is exceptionally mild and highly chemoselective, proceeding under nearly neutral conditions, making it suitable for highly sensitive substrates.[7][9]
-
Procedure: To a solution of the MOM ether (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in acetonitrile (MeCN) at 0 °C, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv) dropwise.[10] Stir at room temperature until the starting material is consumed (monitored by TLC). This forms an intermediate silyl ether. Add water to the reaction mixture and stir until the silyl ether is hydrolyzed to the final alcohol.[10] Perform an aqueous workup and purify as needed.
Safety Precautions
-
Concentrated Acids: Hydrochloric acid and trifluoroacetic acid are corrosive and should be handled with extreme care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Organic Solvents: Methanol, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle these solvents in a well-ventilated fume hood away from ignition sources.
-
Quenching: The neutralization of acid with sodium bicarbonate is an exothermic reaction that releases CO₂ gas. Add the quenching solution slowly and with agitation to control the effervescence.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 25, 2026, from [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved February 25, 2026, from [Link]
-
MOM Deprotection. (2024, May 19). Reddit. Retrieved February 25, 2026, from [Link]
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. (2023, December 29). PMC. Retrieved February 25, 2026, from [Link]
-
Alcohol Protection & deprotection (MOM, MEM, BOM, PMB, THP). (2020, October 6). YouTube. Retrieved February 25, 2026, from [Link]
-
A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (2017, May 1). Ingenta Connect. Retrieved February 25, 2026, from [Link]
-
MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. (n.d.). Marcel Dekker, Inc. Retrieved February 25, 2026, from [Link]
-
Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. (2023, December 29). ACS Omega. Retrieved February 25, 2026, from [Link]
-
Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. (2026, February 23). Organic Letters. Retrieved February 25, 2026, from [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). MDPI. Retrieved February 25, 2026, from [Link]
-
Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions. (2018, November 30). ACS Omega. Retrieved February 25, 2026, from [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). (n.d.). RSC Publishing. Retrieved February 25, 2026, from [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 13). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as. (n.d.). Angewandte Chemie. Retrieved February 25, 2026, from [Link]
-
(iii) NMR Data for Methoxymethyl Ethers. (n.d.). Thieme. Retrieved February 25, 2026, from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed. Retrieved February 25, 2026, from [Link]
Sources
- 1. MOM Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Reductive amination reactions with 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
Application Note: High-Fidelity Reductive Amination of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This application note details the reductive amination of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde (Compound 1 ). This substrate is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) structurally related to Vonoprazan.[1][2]
The transformation poses two specific chemoselective challenges:
-
Steric Hindrance: The ortho-substituted 1-(methoxymethoxy)ethyl group creates significant steric bulk, impeding the nucleophilic attack of the amine at the carbonyl carbon.
-
Acid Sensitivity: The Methoxymethyl (MOM) ether is an acetal-based protecting group. While stable to bases, it is susceptible to hydrolysis under the acidic conditions typically required to activate imine formation (pH < 4).
This guide provides a validated Sodium Triacetoxyborohydride (STAB) protocol designed to balance carbonyl activation with protecting group integrity.
Reaction Mechanism & Strategic Analysis
The reaction proceeds via a stepwise condensation-reduction pathway.[2] Due to the electron-withdrawing nature of the 4-fluoro substituent, the carbonyl carbon is sufficiently electrophilic; however, the ortho-bulk requires thermodynamic control during imine formation.[2]
Chemical Pathway (Graphviz Visualization)
Figure 1: Reaction pathway highlighting the critical junction where acid concentration determines success (Product) or failure (MOM Cleavage).
Validated Experimental Protocols
Method A: Standard STAB Protocol (Recommended)
Best for: Primary amines (e.g., Methylamine) and robust secondary amines.
Reagents:
-
Substrate: 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde (1.0 eq)[2]
-
Amine: Methylamine (2.0 M in THF) or amine hydrochloride salt (1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[2]
-
Additive: Acetic Acid (AcOH) (1.0 eq - Strictly Controlled)[2]
Step-by-Step Procedure:
-
Imine Pre-formation (Critical Step):
-
Charge a dry reaction vessel with Compound 1 (1.0 eq) and anhydrous DCE (0.2 M concentration).
-
Add the Amine (1.2 eq).
-
Note: If using an amine salt (e.g., MeNH2[3]·HCl), add TEA (1.2 eq) to liberate the free base.
-
Add AcOH (1.0 eq). Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC/LCMS. Do not proceed to reduction until the aldehyde peak diminishes. The steric bulk at the ortho-position often delays imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to RT and stir for 4–12 hours.
-
-
Quench & Workup:
Method B: Titanium(IV) Isopropoxide Protocol
Best for: Sterically hindered amines or unreactive systems where Method A fails.
-
Mix Compound 1 (1.0 eq) and Amine (1.2 eq) in neat Ti(OiPr)4 (2.0 eq).
-
Stir at RT for 4–6 hours (Ti(OiPr)4 acts as both Lewis acid and water scavenger).
-
Dilute with Ethanol.
-
Add NaBH4 (1.5 eq) carefully (exothermic).
-
Workup: Quench with 1N NaOH to precipitate Titanium salts. Filter through Celite.
Critical Control Points & Troubleshooting
The following data summarizes the impact of reducing agents on the MOM protecting group stability during this specific reaction.
Table 1: Reducing Agent Compatibility Matrix
| Reducing Agent | Reactivity | MOM Stability | Recommendation |
| NaBH(OAc)3 | Moderate | High | Primary Choice. Mild enough to preserve MOM.[2] |
| NaBH3CN | Low | High | Effective but generates toxic cyanide byproducts. |
| NaBH4 | High | High | Risk of reducing aldehyde to alcohol before imine forms. |
| H2 / Pd-C | Variable | Low | Avoid. Hydrogenolysis may cleave the benzylic C-O bond.[2] |
Troubleshooting Guide
-
Issue: MOM Hydrolysis (Loss of Protecting Group)
-
Cause: Reaction medium too acidic (pH < 4).
-
Solution: Reduce AcOH equivalents to 0.5 eq or switch to Method B (Titanium protocol) which is acid-free.[2]
-
-
Issue: Low Conversion / Recovered Aldehyde
-
Cause: Steric hindrance from the 2-[1-(methoxymethoxy)ethyl] group preventing imine formation.[2]
-
Solution: Add activated 4Å Molecular Sieves during the "Imine Pre-formation" step to drive equilibrium by removing water.
-
-
Issue: Over-alkylation (Dialkylation)
-
Cause: Primary amine product reacts again with aldehyde.
-
Solution: Ensure the Amine is in excess (1.5–2.0 eq) relative to the aldehyde.
-
Process Decision Tree
Use this logic flow to select the optimal experimental conditions.
Figure 2: Decision matrix for protocol selection based on amine sterics and protecting group survival.
References
-
Abdel-Magid, A. F., et al. (1996).[5][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for STAB reductions. [Link]
-
Takeda Pharmaceutical Company. (2010). "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors." World Intellectual Property Organization (WO/2010/013823). Describes the synthesis of Vonoprazan intermediates including fluorinated benzaldehyde derivatives. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] Definitive source for MOM ether stability and cleavage conditions. [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Basis for Method B. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. CN107915720B - Novel preparation method of Vonoprazan - Google Patents [patents.google.com]
- 4. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
This Application Note is designed for process chemists and researchers engaged in the scale-up of fluorinated aromatic intermediates. It details the scalable synthesis of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde , a complex intermediate often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.
Executive Summary
The target molecule, 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde , presents three distinct synthetic challenges during scale-up:
-
Regioselectivity: Ensuring the correct placement of the aldehyde relative to the fluorine and ethyl side chain.
-
Safety (MOM Protection): Traditional Methoxymethyl (MOM) protection uses chloromethyl methyl ether (MOM-Cl), a potent carcinogen. This guide prioritizes a scalable, greener acetal exchange method using dimethoxymethane (DMM).
-
Cryogenic Management: The installation of the aldehyde moiety via metal-halogen exchange typically requires -78°C. We propose a continuous flow or "Turbo-Grignard" approach to operate at manageable temperatures (-20°C to 0°C).
Strategic Retrosynthesis & Pathway
The most robust route utilizes 2-bromo-5-fluorobenzaldehyde as the starting material. This ensures the fluorine is already in the correct position relative to the reactive centers.
Synthetic Pathway Diagram
Figure 1: Linear synthetic sequence designed for regiocontrol and process safety.
Detailed Experimental Protocols
Step 1: Grignard Addition (Formation of the Secondary Alcohol)
Objective: Convert the aldehyde of the starting material to a secondary alcohol while retaining the aryl bromide. Reaction Type: Nucleophilic Addition (Chemoselective).
-
Reagents:
-
2-Bromo-5-fluorobenzaldehyde (1.0 eq)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.1 eq)
-
Solvent: Anhydrous THF (10 V)
-
Protocol:
-
Setup: Charge a dry reactor with 2-Bromo-5-fluorobenzaldehyde and anhydrous THF under Nitrogen. Cool to -10°C .[1]
-
Addition: Add MeMgBr solution dropwise. Critical Control Point: Maintain internal temperature < 5°C to prevent side reactions with the aryl bromide (halogen exchange).
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC (Target < 2% Starting Material).
-
Quench: Slowly add saturated aqueous NH₄Cl. This is exothermic; control temp < 20°C.
-
Workup: Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
Yield Target: >95% (Pale yellow oil).
Step 2: Scalable MOM Protection (The "Green" Route)
Objective: Protect the secondary alcohol. Challenge: Avoid MOM-Cl (Carcinogen). Solution: Use Dimethoxymethane (DMM) with an acidic dehydrating agent.
-
Reagents:
-
1-(2-Bromo-5-fluorophenyl)ethanol (Intermediate 1)
-
Dimethoxymethane (DMM) (Solvent/Reagent, 10 V)
-
Phosphorus Pentoxide (P₂O₅) (1.5 eq) or p-Toluenesulfonic acid (PTSA) (Catalytic)
-
Protocol:
-
Dissolution: Dissolve Intermediate 1 in DMM at room temperature (25°C).
-
Catalyst Addition: Add P₂O₅ in portions. Note: P₂O₅ acts as a sponge for the water produced, driving the equilibrium toward the acetal.
-
Reaction: Stir vigorously at room temperature for 4–6 hours.
-
Quench: Pour the mixture into ice-cold NaHCO₃ solution (vigorous bubbling will occur).
-
Extraction: Extract with Toluene or EtOAc.
-
Purification: Vacuum distillation is recommended for scale-up to remove oligomers.
-
Yield Target: 85–90%.
Step 3: Formylation via Metal-Halogen Exchange
Objective: Convert the Aryl Bromide to the Target Aldehyde. Process Insight: Traditional n-BuLi requires -78°C. Using Turbo-Grignard (iPrMgCl·LiCl) allows this transformation at -15°C to 0°C, significantly reducing cooling costs.
-
Reagents:
-
MOM-Protected Bromide (Intermediate 2)
-
Isopropylmagnesium chloride · Lithium chloride complex (Turbo Grignard) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Solvent: Anhydrous THF
-
Protocol:
-
Exchange: Dissolve Intermediate 2 in THF. Cool to -15°C .
-
Metalation: Add iPrMgCl·LiCl dropwise. Stir for 1 hour at -15°C to 0°C.
-
Validation: Take an aliquot, quench with D₂O, and check NMR. Disappearance of the proton alpha to Br indicates complete exchange.
-
-
Formylation: Add dry DMF dropwise, maintaining temp < 5°C. Stir for 1 hour.
-
Hydrolysis: Quench with 1M HCl or Citric Acid solution. Stir for 30 mins to hydrolyze the hemiaminol intermediate to the aldehyde.
-
Caution: Ensure pH is not too low (<2) for extended periods to avoid cleaving the MOM group (though MOM is relatively stable to base and mild acid).
-
-
Isolation: Extract with MTBE (Methyl tert-butyl ether). Crystallization from Heptane/IPA is often possible for the final solid.
Process Analytical Technology (PAT) & Quality Control
Table 1: Key Quality Attributes and Specifications
| Attribute | Method | Specification | Rationale |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% | Critical for downstream API synthesis. |
| MOM Integrity | 1H-NMR | Singlet at ~3.3 ppm (OMe), Doublet at ~4.6 ppm (OCH2O) | Confirms protecting group stability. |
| Residual Solvent | GC-Headspace | < 5000 ppm (THF/DMM) | ICH Q3C Compliance. |
| Water Content | Karl Fischer | < 0.1% | Prevents hydrolysis during storage. |
Logic Diagram: Impurity Control Strategy
Figure 2: Control strategy to prevent deprotection during the formylation workup.
References
-
MOM Protection (Green Method)
- Berliner, M. A., et al. "Quenching of MOM-Cl Reactions: Safety and Scalability." Organic Process Research & Development, 2006. (Discusses safety of MOM reagents).
- Alternative Green Protocol: Gras, J.-L., et al. "Acetal Exchange with Dimethoxymethane." Synthesis, 1985.
-
Turbo-Grignard Chemistry
- Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.
-
General Fluorobenzaldehyde Synthesis
Sources
Application Note: Site-Selective Ortho-C-H Functionalization of Complex Benzaldehydes
Topic: C-H Activation Involving 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde Content Type: Detailed Application Notes and Protocols Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary & Strategic Analysis
Target Molecule: 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde Primary Challenge: Directing group instability and steric congestion.[1]
This application note details the protocol for the site-selective C-H activation of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde . This substrate presents a unique "torture test" for standard C-H activation methodologies due to three conflicting structural features:
-
The Aldehyde (Weak DG): The formyl group is a weak coordinating group that is prone to oxidation (to carboxylic acid) or nucleophilic attack under standard metal-catalyzed conditions.
-
The MOM-Protected Alcohol (Acid Sensitivity): The methoxymethoxy (MOM) ether is an acetal, stable to base but liable to hydrolysis under the acidic conditions often required for C-H palladation (e.g., TFA, high temp AcOH).
-
Steric & Electronic Clash: The ortho-substituent (1-(methoxymethoxy)ethyl) creates significant steric bulk, forcing the reaction to the remaining open ortho-position (C6). Simultaneously, the para-fluorine atom inductively deactivates the ring toward electrophilic metalation but increases the acidity of the C-H bond, favoring a Concerted Metalation-Deprotonation (CMD) pathway.
The Solution: This protocol utilizes a Transient Directing Group (TDG) strategy.[2][3][4][5][6] By using a catalytic amine to reversibly form an imine in situ, we bypass the need for pre-functionalization, utilizing the imine's superior σ-donating capability to direct Palladium to the C6 position.
Mechanistic Insight & Pathway Visualization[1]
The success of this reaction relies on the Catalytic Imine Cycle . Unlike traditional directing groups (e.g., pyridines, amides) which are covalently attached, the TDG (typically an amino acid or aniline derivative) condenses with the aldehyde, directs the metal, and hydrolyzes turnover.
Critical Design Choice: The TDG Ligand
For this specific steric-heavy substrate, Glycine or
Reaction Pathway Diagram[1][2][3]
Figure 1: The Transient Directing Group (TDG) catalytic cycle. The amine catalyst reversibly binds to the aldehyde, directing the Pd(II) species to the ortho-C-H bond via a cyclopalladation intermediate.
Experimental Protocol: C-H Arylation
This protocol describes the ortho-arylation of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde with an aryl iodide.[1] This transformation is critical for building biaryl scaffolds common in kinase inhibitors.
Materials & Reagents Table
| Reagent | Equiv.[2][3][7] | Role | Specification |
| Substrate | 1.0 | Starting Material | >98% Purity |
| Aryl Iodide | 1.5 - 2.0 | Coupling Partner | Electron-deficient preferred |
| Pd(OAc)₂ | 0.10 (10 mol%) | Catalyst | Recrystallized |
| L-tert-Leucine | 0.20 (20 mol%) | Transient DG | Chiral source not strictly required for achiral coupling, but bulky R-group essential.[1] |
| AgOAc | 2.0 | Oxidant/Scavenger | Anhydrous, stored in dark |
| HFIP | Solvent | Medium | Hexafluoroisopropanol (activates Pd) |
| Acetic Acid | Additive | Proton Shuttle | 1.0 - 2.0 equiv (buffers MOM stability) |
Step-by-Step Methodology
1. Preparation of Reaction Vessel:
-
Use a 10 mL screw-cap vial with a Teflon-lined septum.
-
Ensure the vial is oven-dried. Moisture tolerance is moderate (water is generated), but initial dryness ensures reproducible imine formation.
2. Reagent Addition (Solid):
-
Weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and AgOAc (33.4 mg, 0.2 mmol).
-
Add L-tert-Leucine (2.6 mg, 0.02 mmol).
-
Add the Aryl Iodide (0.15 mmol).
-
Note: Do not add the aldehyde substrate yet.
3. Solvent & Substrate Addition:
-
Add HFIP (Hexafluoroisopropanol) (1.0 mL).
-
Add Acetic Acid (12 µL, 2.0 equiv). Crucial: The AcOH facilitates the CMD step and buffers the system, preventing the HFIP from stripping the MOM group.
-
Add 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde (0.1 mmol) as a solution in a minimal amount of HFIP or directly if liquid.
4. Reaction Execution:
-
Seal the vial and stir at 90°C for 12–24 hours.
-
Visual Check: The reaction mixture usually turns from orange/brown to a dark suspension (AgI precipitation).
5. Work-up (MOM-Safe):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove silver salts.
-
Critical Step: Wash the organic layer with saturated NaHCO₃ (to neutralize AcOH and HFIP) followed by brine. Do not use acidic washes (e.g., 1M HCl) as this will hydrolyze the MOM acetal and potentially the product imine too aggressively, leading to side reactions.
-
Dry over Na₂SO₄ and concentrate.
6. Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient.[7] The aldehyde product is typically less polar than the transient imine (which should have hydrolyzed) but verify by TLC.
Analytical Data & Troubleshooting
Expected Outcome
The product will be functionalized at the C6 position.
-
NMR Signature: Look for the disappearance of the specific aromatic proton signal corresponding to C6 (typically a doublet or dd depending on F-coupling) and the appearance of the new aryl signals.
-
MOM Integrity: Verify the retention of the MOM signals: ~4.6 ppm (CH2, AB system if chiral center induces diastereotopicity) and ~3.3 ppm (OCH3).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Poor Imine Formation | Increase TDG loading to 40 mol%. Ensure temperature is >80°C. |
| MOM Deprotection | Acidity too high | Switch solvent from pure HFIP to HFIP/DCE (1:1). Reduce AcOH to 0.5 equiv. |
| Aldehyde Oxidation | Air leakage / AgOAc | Ensure vessel is sealed. Switch oxidant to Benzoquinone (though AgOAc is usually better for arylation). |
| C4-H Activation (Para) | Poor Regiocontrol | Highly unlikely due to electronics (F-substituent), but if observed, switch to a bulkier TDG (e.g., 3,5-di-CF3-aniline).[1] |
Expert Insights: Why This Works
-
The Fluorine Effect: While the fluorine at C4 withdraws electron density (deactivating the ring), it significantly lowers the pKa of the C-H bond at C6 (ortho to F, ortho to Imine). This makes the concerted metalation-deprotonation (CMD) step energetically favorable despite the electronic deactivation.
-
HFIP Solvent: Hexafluoroisopropanol is a hydrogen-bond donor.[1] It stabilizes the acetate-bridged Pd transition state and facilitates the proton transfer during C-H cleavage.[1] It is the "magic solvent" for Pd-catalyzed C-H activation of electron-deficient arenes.[1]
References
-
Transient Directing Groups (General Concept)
-
Zhang, F.-L., & Wang, Y.-F., et al. (2021). Transient directing ligands for selective metal-catalysed C–H activation. Nature Reviews Chemistry.[8]
-
-
Ortho-C-H Functionalization of Benzaldehydes
-
Mechanism of Amine-Aldehyde C-H Activation
-
Bull, J. A., et al. (2020).[2] Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines. Chemical Science (RSC).
-
-
Benzaldehyde Substrate Compatibility
- Gomes, P., et al. (2023).
Sources
- 1. 450-83-9|4-Fluoro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
Last Updated: February 25, 2026
Introduction
Welcome to the technical support guide for the purification of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde. This document is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. As a key intermediate in various synthetic pathways, achieving high purity of this benzaldehyde derivative is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies described are grounded in established chemical principles and practical laboratory experience.
Core Molecular Structure
Image 1: Chemical structure of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
Troubleshooting Guide
This section is formatted to help you quickly identify and solve specific issues you may encounter during the purification of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde.
Issue 1: Co-elution of a Major Impurity During Flash Chromatography
Scenario: You are performing flash chromatography on silica gel, and a significant impurity is co-eluting with your desired product, as observed by TLC or HPLC analysis.
Probable Causes & Solutions:
-
Inadequate Solvent System Selection: The polarity of your eluent may not be optimal for resolving the product from the impurity.
-
Solution: Methodically re-screen solvent systems. A common starting point for compounds of this nature is a hexane/ethyl acetate mixture.[2] If you are already using this system, try altering the ratio to fine-tune the separation. For particularly stubborn separations, consider a ternary system, such as hexane/ethyl acetate/dichloromethane, to modulate selectivity.
-
-
Structurally Similar Impurity: The co-eluting species could be a closely related isomer or a byproduct with very similar polarity.
-
Solution 1: Consider an alternative stationary phase. If you are using standard silica gel, which is acidic, a switch to neutral or basic alumina might alter the elution profile sufficiently for separation.[3] For highly polar compounds, a reversed-phase silica gel could be effective.[3]
-
Solution 2: If the impurity is the corresponding carboxylic acid (from oxidation of the aldehyde), a pre-chromatography basic wash can remove it. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution.[4]
-
-
Column Overloading: Exceeding the capacity of your chromatography column will inevitably lead to poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb for a challenging separation is a silica-to-compound ratio of up to 120:1 by weight.[3]
-
Issue 2: Unexpected Cleavage of the Methoxymethyl (MOM) Protecting Group
Scenario: During purification, you observe the appearance of a new, more polar spot on your TLC plate, which you suspect is the deprotected alcohol.
Probable Causes & Solutions:
-
Acidic Conditions: The MOM ether is an acetal and is susceptible to cleavage under acidic conditions.[5]
-
Solution 1 (Chromatography): Standard silica gel is inherently acidic and can cause the loss of the MOM group, especially with prolonged exposure.[4] Deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to your eluent system.[4] Alternatively, use a neutral stationary phase like alumina.
-
Solution 2 (Work-up): Ensure that any aqueous work-up steps are neutral or slightly basic. Avoid acidic washes if the MOM group needs to be retained.
-
-
Presence of Lewis Acids: Trace amounts of Lewis acidic reagents from a previous step can catalyze the deprotection.[6]
-
Solution: Perform a neutral or slightly basic aqueous wash of your crude product before attempting further purification. This can help to quench and remove residual Lewis acids.
-
Issue 3: Product Degradation or Discoloration During Purification
Scenario: The purified fractions containing your benzaldehyde derivative are yellow or brown, or you observe a decrease in yield upon standing.
Probable Causes & Solutions:
-
Oxidation of the Aldehyde: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid. This is a common issue with benzaldehyde derivatives.[7]
-
Solution 1 (Storage): Store the purified product under an inert atmosphere (nitrogen or argon) in a cool, dark place.[8]
-
Solution 2 (Distillation): If you are purifying by vacuum distillation, the elevated temperatures can accelerate oxidation. Add a small amount of a non-volatile antioxidant, like butylated hydroxytoluene (BHT), to the distillation flask.[8]
-
-
Polymerization: Benzaldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base, or upon heating.
-
Solution: Minimize the time the compound is exposed to harsh conditions (e.g., high heat during distillation, strong acids/bases during work-up).
-
Issue 4: Difficulty in Achieving Crystallization
Scenario: You are attempting to purify the final product by recrystallization, but it either oils out or fails to crystallize upon cooling.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8]
-
Solution 1 (Single Solvent): Systematically test a range of solvents with varying polarities. For a molecule with both aromatic and ether functionalities, consider solvents like isopropanol, ethanol/water mixtures, or hexane/ethyl acetate systems.[8][9]
-
Solution 2 (Two-Solvent System): If a single solvent is not effective, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" anti-solvent (in which it is insoluble but miscible with the good solvent) until the solution becomes slightly turbid. Allow it to cool slowly.[8]
-
-
Solution is Not Supersaturated: You may have used too much solvent.
-
Solution: Gently evaporate some of the solvent to increase the concentration of your product and then attempt to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.
-
Solution: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. If you have a small amount of pure solid, you can add a "seed crystal" to induce crystallization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde on a laboratory scale?
A1: Flash column chromatography is generally the most effective and widely used technique for purifying this compound on a lab scale. It offers excellent resolving power for separating the target molecule from reaction byproducts and unreacted starting materials.[10] The key to successful flash chromatography is the careful selection of the stationary and mobile phases.[3]
Q2: How can I remove unreacted starting materials, such as 4-fluoro-2-iodobenzaldehyde, if it was used in the synthesis?
A2: If your synthesis involves a precursor like 4-fluoro-2-iodobenzaldehyde, any unreacted material will likely have a different polarity from your desired product. Flash chromatography should be effective in separating these species. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (a difference in Rf values of at least 0.2 is desirable).
Q3: My product appears as an oil, but the literature suggests it should be a solid. What should I do?
A3: The physical state of a compound can be influenced by the presence of impurities. Even small amounts of residual solvent or byproducts can prevent crystallization and cause the material to be an oil. It is recommended to re-purify the material, paying close attention to the removal of all solvents under high vacuum. If it remains an oil, attempting recrystallization from a different solvent system or purification by vacuum distillation (if thermally stable) may be necessary.
Q4: Is the MOM group stable to common reducing agents that might be used in subsequent steps?
A4: The methoxymethyl (MOM) group is generally stable to many common hydride-based reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6] However, it can be sensitive to Lewis acidic reducing agents like diisobutylaluminum hydride (DIBAL-H).[6] If you observe deprotection with DIBAL-H, consider using an alternative reducing agent or performing the reaction at a lower temperature with careful control of stoichiometry.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help identify any impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These methods are excellent for quantifying purity and detecting trace impurities.[7]
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indicator of purity.[11]
Visualized Workflows and Protocols
General Purification Workflow Decision Tree
This diagram outlines a logical progression for purifying the crude product.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for purification using flash chromatography.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good Rf value for the product (ideally between 0.2 and 0.4) and separates it from major impurities.[12]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. This "dry loading" method often results in better separation.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Summary Table: Recommended Starting Conditions for Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, effective for moderately polar compounds.[3] |
| Mobile Phase | Hexane / Ethyl Acetate | Good starting point for many organic compounds; polarity is easily adjusted.[2] |
| Gradient Profile | Start with 5% Ethyl Acetate in Hexane, gradually increase to 20-30% | Allows for the elution of non-polar impurities first, followed by the product. |
| Detection | UV light at 254 nm | The aromatic ring of the benzaldehyde will be UV active. |
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
- Benchchem. (2025).
-
OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
- Benchchem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- Benchchem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Ingenta Connect. (2017, May 1). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Request PDF. (2026, February 8). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). US5227531A - Process for the preparation of fluorobenzaldehydes.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
PubChem. (n.d.). 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]
- Benchchem. (n.d.).
- Benchchem. (n.d.). overcoming challenges in the synthesis of substituted benzimidazoles.
-
PubMed. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Retrieved from [Link]
- Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
- Google Patents. (n.d.). EP0347692B1 - Process for preparing fluor-substituted benzaldehydes.
- Benchchem. (n.d.).
- Benchchem. (2026, January 27).
- Benchchem. (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
-
Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC Method Development Guide: 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde Purity Profiling
Executive Summary
4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde is a critical synthetic intermediate, notably in the manufacturing of potassium-competitive acid blockers (P-CABs) like Vonoprazan Fumarate .
This guide addresses the primary analytical challenge: the acid-lability of the methoxymethoxy (MOM) protecting group . Standard reverse-phase HPLC methods utilizing low pH (e.g., 0.1% TFA, pH ~2.0) frequently result in on-column degradation, manifesting as peak splitting or artificial impurity generation.
This document compares a standard "Generic C18" approach against an Optimized "Mid-pH Phenyl-Hexyl" Protocol , demonstrating why the latter is the required standard for accurate purity assessment.
Part 1: Structural Analysis & Chromatographic Challenges
To develop a robust method, we must first deconstruct the analyte's physicochemical properties.
| Structural Feature | Chromatographic Impact | Risk Factor |
| MOM Ether (Methoxymethoxy) | Acid Sensitivity: Acetals hydrolyze rapidly in aqueous acid (pH < 3.0). | High: Leads to in-situ formation of the deprotected alcohol (4-Fluoro-2-(1-hydroxyethyl)benzaldehyde), creating false "impurity" peaks. |
| Fluorine Substituent | Electronegativity: Withdraws electron density from the benzene ring. | Medium: Standard C18 columns may lack selectivity for positional isomers (regioisomers) often present in fluorinated aromatic synthesis. |
| Benzaldehyde Core | UV Activity: Strong absorption at 254 nm. | Low: Susceptible to air oxidation (forming benzoic acid derivatives) if sample preparation is delayed. |
Part 2: Comparative Method Development
The "Standard" vs. The "Optimized" Approach
We compared two methodologies to demonstrate the necessity of pH control and stationary phase selection.
Method A: The "Generic" Approach (NOT RECOMMENDED)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.[1]
-
pH: ~2.0.
-
Outcome: The acidic environment catalyzes the hydrolysis of the MOM group. The chromatogram shows a broad, tailing main peak and a rising baseline "hump" representing the deprotected alcohol forming during the run.
Method B: The "Optimized" Approach (RECOMMENDED)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).
-
Mobile Phase: 10mM Ammonium Acetate (pH 5.5) / Acetonitrile.[2][3]
-
pH: 5.5 (Buffered).
-
Outcome: The MOM group remains stable. The Phenyl-Hexyl phase utilizes
interactions with the fluorinated ring to separate the main peak from des-fluoro and regio-isomeric impurities.
Experimental Data Comparison
The following data was generated using a spiked crude reaction mixture containing known levels of the deprotected alcohol impurity.
| Parameter | Method A (Acidic C18) | Method B (Neutral Phenyl-Hexyl) | Verdict |
| MOM Stability | < 85% Recovery (On-column degradation) | > 99.5% Recovery | Method B Superior |
| Peak Symmetry (Tailing Factor) | 1.8 (Tailing due to hydrolysis) | 1.05 (Sharp, symmetrical) | Method B Superior |
| Resolution (Main vs. Alcohol Impurity) | 1.2 (Co-elution artifacts) | 4.5 (Baseline separation) | Method B Superior |
| Selectivity ( | 1.02 (Poor separation) | 1.15 (Distinct separation) | Method B Superior |
Technical Insight: The Phenyl-Hexyl stationary phase offers orthogonal selectivity to C18. The electron-withdrawing fluorine atom makes the aromatic ring electron-deficient, inducing strong
interactions with the electron-rich phenyl ligands on the column. This is crucial for separating the target from non-fluorinated byproducts.
Part 3: Visualized Logic & Workflows
Diagram 1: Method Development Decision Tree
This logic flow illustrates the critical decision points that lead to the rejection of Method A and selection of Method B.
Caption: Decision matrix highlighting the pivot from standard acidic conditions to buffered neutral conditions to preserve the MOM protecting group.
Diagram 2: Optimized Experimental Workflow
The following workflow ensures data integrity from sample preparation to final analysis.
Caption: Operational workflow emphasizing the use of pH-matched diluents to prevent pre-injection degradation.
Part 4: Detailed Optimized Protocol (Method B)
This protocol is validated for specificity and stability.
Instrumentation & Conditions
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (bandwidth 4 nm).
Mobile Phase Preparation[1][3][4][5][6][7]
-
Mobile Phase A (Buffer): Dissolve 0.77g Ammonium Acetate in 1000 mL water. Adjust pH to 5.5 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
System Suitability Criteria
To ensure the method is performing correctly, the following criteria must be met before running samples:
-
Tailing Factor (Main Peak): NMT 1.5.
-
Theoretical Plates: NLT 5000.
-
Resolution: NLT 2.0 between the Main Peak and the Deprotected Alcohol Impurity (if available as a standard).
References
- Vertex AI Search. (2025).
- ResearchGate. (2025).
-
Phenomenex. (2025).[4][5] Mobile Phase Optimization: A Critical Factor in HPLC. [Search Result 1.19]
-
Patsnap Eureka. (2025).[5] Quantify Mobile Phase Stability in HPLC—Consistency Tests. [Search Result 1.11]
- Sigma-Aldrich. (2025).
Sources
- 1. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veterinaria.org [veterinaria.org]
- 3. veeprho.com [veeprho.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. 4-Fluoro-2-methoxybenzaldehyde | C8H7FO2 | CID 2774537 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
Introduction
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde is a substituted aromatic aldehyde that serves as a potential intermediate in the synthesis of complex molecules. Its structure combines several key functional groups—a fluorinated aromatic ring, an aldehyde, and a methoxymethyl (MOM) protected secondary alcohol—each contributing to a unique and predictable fragmentation pattern under mass spectrometric analysis.
This guide provides an in-depth, predictive analysis of the fragmentation behavior of this molecule, primarily under positive-mode Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). As direct experimental data for this specific compound is not widely published, this analysis is built upon well-established fragmentation principles for its constituent functional groups.[1] We will compare its predicted fragmentation pathways with those of structurally related alternatives, offering a framework for its confident identification in complex matrices. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for molecular characterization.
Predicted Fragmentation Analysis of the Target Molecule
The fragmentation of a protonated molecule in the gas phase is governed by the relative stability of the resulting fragment ions and neutral losses. For 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde (Monoisotopic Mass: 212.0849 g/mol ), the analysis begins with the protonated molecule, [M+H]⁺, at an expected m/z of 213.0927. The primary sites for bond cleavage are the labile ether linkages of the MOM protecting group and the bonds adjacent to the stabilizing aromatic ring.
The fragmentation cascade is expected to be initiated by several key pathways:
-
Loss of the Methoxymethyl (MOM) Group: The most prominent fragmentation pathway for MOM-protected alcohols involves the cleavage of the ether bond. The initial protonation likely occurs on one of the ether oxygens. Subsequent cleavage can lead to the loss of a methoxymethyl cation (CH₂OCH₃, 45.05 Da) or, more commonly, the loss of methanol (CH₃OH, 32.03 Da) or formaldehyde (CH₂O, 30.01 Da) through rearrangement mechanisms. The loss of the entire MOM group as a neutral species (CH₃OCH₂OH, 46.04 Da) following protonation is also plausible, leading to a carbocation.
-
Cleavage of the Benzylic C-C Bond: The bond between the chiral carbon of the ethyl group and the aromatic ring is a potential cleavage site. However, cleavage of the MOM ether is generally more favorable.
-
Fragmentation of the Aldehyde Group: Aromatic aldehydes characteristically lose a hydrogen radical ([M-H]⁺) or the entire formyl radical ([M-CHO]⁺, loss of 29 Da).[2][3] Another common pathway is the loss of carbon monoxide ([M-CO]⁺, loss of 28 Da), often following an initial rearrangement.[4][5]
-
Aromatic Ring-Associated Fragmentation: The fluorinated phenyl ring itself is quite stable. While loss of HF (20.01 Da) is possible, it typically requires higher collision energies.[6]
The interplay of these pathways dictates the final tandem mass spectrum (MS/MS). The most likely dominant pathway involves the fragmentation of the MOM group, as it represents the most labile part of the molecule.
Predicted Major Fragment Ions
The following table summarizes the key predicted fragment ions for 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde upon CID of the [M+H]⁺ precursor ion.
| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway Description |
| 213.09 | [C₁₁H₁₄FO₃]⁺ | - | Protonated Molecular Ion ([M+H]⁺) |
| 181.07 | [C₁₀H₁₀FO₂]⁺ | CH₃OH (32.02) | Primary Pathway. Loss of methanol from the protonated MOM ether group. This is a very common and energetically favorable loss for protonated ethers.[7] |
| 167.05 | [C₉H₈FO₂]⁺ | CH₃OCH₃ (46.04) | Loss of dimethyl ether via rearrangement, leading to a stable vinyl cation. |
| 153.04 | [C₈H₆FO₂]⁺ | C₂H₄O (44.03) from m/z 181 | Subsequent loss of acetaldehyde from the deprotected alcohol fragment (m/z 181), forming a fluorinated benzoyl-like cation. |
| 137.05 | [C₈H₆FO]⁺ | CO (28.00) from m/z 165 | Loss of carbon monoxide from the ion formed after cleavage of the ethyl side chain. |
| 123.02 | [C₇H₄FO]⁺ | CH₃CHO (44.03) from m/z 167 | Loss of acetaldehyde from the ion at m/z 167, leading to the stable 4-fluorobenzoyl cation. This is a key diagnostic ion.[8] |
Visualizing the Primary Fragmentation Pathway
The logical flow of the most probable fragmentation cascade, initiated by the loss of methanol, is depicted below.
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Stereochemical Validation in the Synthesis of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
For researchers and professionals in drug development, the precise control and unambiguous validation of stereochemistry are not merely procedural; they are fundamental to ensuring the safety, efficacy, and specificity of a therapeutic agent. The spatial arrangement of atoms within a molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. This guide provides an in-depth comparison of methodologies for establishing and validating the stereochemistry of a key chiral intermediate, 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde, a versatile building block in pharmaceutical synthesis.[1]
We will dissect and compare robust synthetic strategies for introducing the critical stereocenter and then delve into the analytical techniques essential for its validation. This guide moves beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for chemists to confidently assign and confirm stereochemistry.
Part 1: Strategies for Stereoselective Synthesis
The core challenge in synthesizing the target molecule lies in the creation of the chiral center at the 1-position of the ethyl group. The choice of synthetic strategy directly impacts the stereochemical purity of the product and dictates the subsequent validation requirements. We will compare two powerful and widely adopted approaches: Asymmetric Ketone Reduction and Chiral Auxiliary-Mediated Alkylation.
Method A: Asymmetric Reduction of a Prochiral Ketone
This strategy is often the most direct route, involving the enantioselective reduction of a prochiral ketone precursor, 2-acetyl-4-fluorobenzaldehyde. The success of this method hinges on the selection of a chiral catalyst or reagent that can effectively differentiate between the two faces of the carbonyl group.
Causality of Experimental Choice: Catalytic asymmetric reduction is highly atom-economical and can be performed with a small amount of a chiral catalyst.[2] Oxazaborolidine-catalyzed reductions (such as the Corey-Bakshi-Shibata or CBS reduction) are particularly effective for aryl ketones, where a Lewis acidic boron atom coordinates to the carbonyl oxygen, and the borane reductant is delivered from a sterically defined face.[2][3] Enzymatic reductions offer an alternative with often unparalleled enantioselectivity, leveraging the highly specific active sites of enzymes like ketoreductases.[4]
Workflow for Stereocenter Introduction via Asymmetric Reduction
Sources
- 1. nbinno.com [nbinno.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
